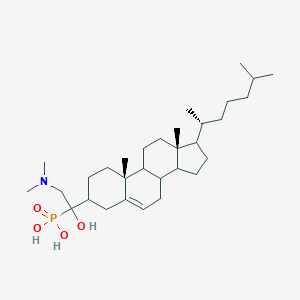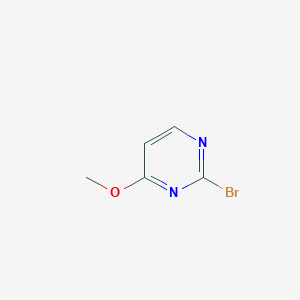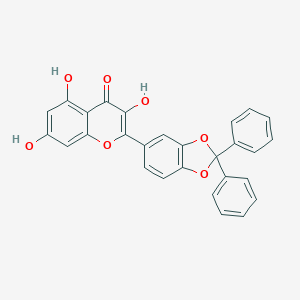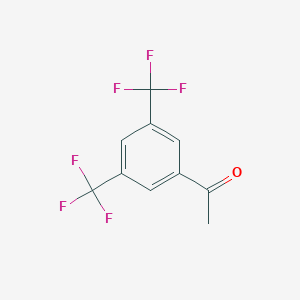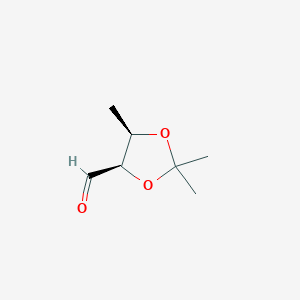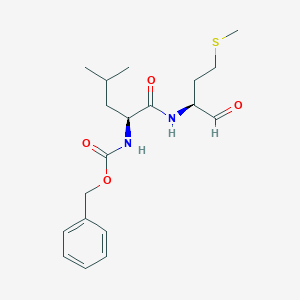
Benzyloxycarbonyl-leucyl-methionine-H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyloxycarbonyl-leucyl-methionine-H, commonly known as Z-LM-H, is a dipeptide that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. Z-LM-H is a synthetic compound that is composed of two amino acids, leucine and methionine, and is commonly used in the study of proteases and their inhibitors.
作用机制
Z-LM-H inhibits proteases by binding to their active sites and blocking their catalytic activity. The benzyl group of Z-LM-H interacts with the hydrophobic pocket of the active site, while the leucine and methionine residues interact with the catalytic residues of the protease. This interaction results in the formation of a stable complex between Z-LM-H and the protease, which prevents the protease from hydrolyzing peptide bonds.
生化和生理效应
Z-LM-H has been shown to have various biochemical and physiological effects. Inhibition of cathepsin B by Z-LM-H has been shown to reduce tumor growth and metastasis in animal models of cancer. Z-LM-H has also been shown to reduce muscle degeneration in animal models of muscular dystrophy by inhibiting calpain activity. In addition, Z-LM-H has been shown to reduce apoptosis in animal models of neurodegenerative diseases by inhibiting caspase activity.
实验室实验的优点和局限性
Z-LM-H is a potent and specific inhibitor of proteases, making it a valuable tool for studying protease function and inhibition. However, Z-LM-H has some limitations in lab experiments. It is a synthetic compound that may not accurately reflect the behavior of natural protease inhibitors. In addition, Z-LM-H may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of Z-LM-H. One area of research is the development of new protease inhibitors based on the structure of Z-LM-H. This can lead to the discovery of more potent and specific inhibitors that can be used in the treatment of various diseases. Another area of research is the study of the physiological and pathological roles of proteases and their inhibitors. This can lead to a better understanding of the molecular mechanisms underlying various diseases and the development of new therapeutic strategies.
合成方法
Z-LM-H is synthesized through a series of chemical reactions that involve the protection and deprotection of amino groups. The synthesis process begins with the protection of the amino group of leucine with a benzyl group, which is then followed by the coupling of leucine with methionine. The peptide bond between the two amino acids is formed using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The final step involves the removal of the benzyl group from the amino group of leucine using hydrogenation or catalytic hydrogenolysis.
科学研究应用
Z-LM-H is commonly used in the study of proteases and their inhibitors. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. They play a crucial role in various biological processes such as digestion, blood coagulation, and immune response. However, uncontrolled protease activity can lead to pathological conditions such as cancer, inflammation, and neurodegenerative diseases.
Z-LM-H is a potent inhibitor of the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins and is implicated in cancer progression and metastasis. Z-LM-H has also been shown to inhibit other proteases such as calpain, a calcium-dependent protease that is involved in muscle degeneration, and caspase, a protease that is involved in apoptosis or programmed cell death.
属性
CAS 编号 |
117611-43-5 |
|---|---|
产品名称 |
Benzyloxycarbonyl-leucyl-methionine-H |
分子式 |
C19H28N2O4S |
分子量 |
380.5 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C19H28N2O4S/c1-14(2)11-17(18(23)20-16(12-22)9-10-26-3)21-19(24)25-13-15-7-5-4-6-8-15/h4-8,12,14,16-17H,9-11,13H2,1-3H3,(H,20,23)(H,21,24)/t16-,17-/m0/s1 |
InChI 键 |
RXCRNUBYZRKEGC-IRXDYDNUSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |
其他 CAS 编号 |
117611-43-5 |
同义词 |
enzyloxycarbonyl-leucyl-methionine-H Z-Leu-Met-H |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



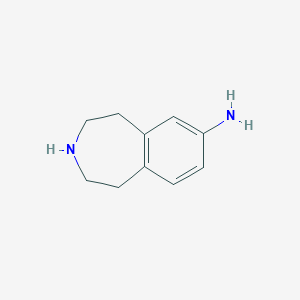
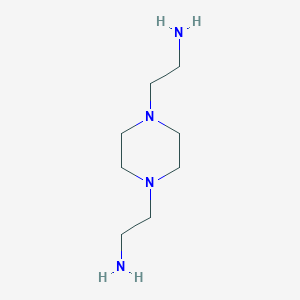
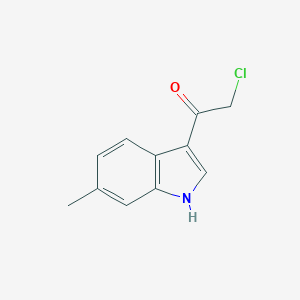
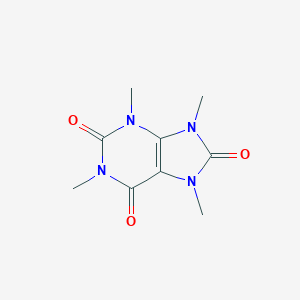
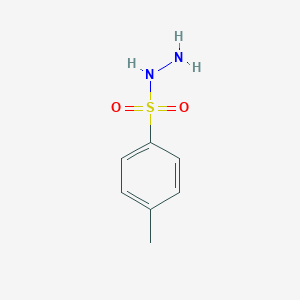
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)
